2-(4-FLUOROANILINO)-6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4(3H)-PYRIMIDINONE
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Overview
Description
2-(4-FLUOROANILINO)-6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4(3H)-PYRIMIDINONE is a complex organic compound with significant potential in various scientific fields. This compound features a fluorinated aniline group, a phenyl-substituted tetrazole, and a pyrimidinone core, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-FLUOROANILINO)-6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4(3H)-PYRIMIDINONE typically involves multiple steps:
Formation of the Pyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidinone ring.
Introduction of the Fluoroaniline Group: The fluorinated aniline is introduced through a nucleophilic substitution reaction.
Attachment of the Tetrazole Group: The tetrazole moiety is attached via a thiol-ene reaction, where the thiol group reacts with an alkene under radical conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-FLUOROANILINO)-6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4(3H)-PYRIMIDINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce the pyrimidinone ring.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aniline or tetrazole groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced pyrimidinones.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
2-(4-FLUOROANILINO)-6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4(3H)-PYRIMIDINONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-FLUOROANILINO)-6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: The compound may inhibit enzyme activity, modulate receptor function, or interfere with nucleic acid processes, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-FLUOROANILINO)-3-((1-(3-METHYLPHENYL)-1H-TETRAAZOL-5-YL)THIO)-2-PROPANOL
- 1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone
- 2-(4-METHYL-1-PIPERIDINYL)-2-OXOETHYL 1-PHENYL-1H-TETRAAZOL-5-YL SULFIDE
Uniqueness
2-(4-FLUOROANILINO)-6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4(3H)-PYRIMIDINONE stands out due to its unique combination of a fluorinated aniline, a phenyl-substituted tetrazole, and a pyrimidinone core. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.
Properties
IUPAC Name |
2-(4-fluoroanilino)-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN7OS/c19-12-6-8-13(9-7-12)20-17-21-14(10-16(27)22-17)11-28-18-23-24-25-26(18)15-4-2-1-3-5-15/h1-10H,11H2,(H2,20,21,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCZQRMTFOINOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC(=O)NC(=N3)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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